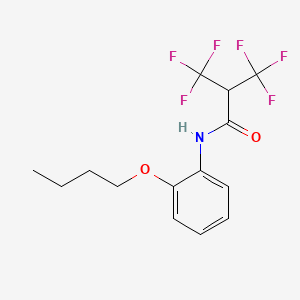![molecular formula C20H27N5O3 B5310594 N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide, also known as MPS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets a specific protein kinase, making it an attractive candidate for drug development. In
Mechanism of Action
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide targets a specific protein kinase, which plays a crucial role in cell signaling pathways. By inhibiting this kinase, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide disrupts the signaling cascade, leading to the inhibition of cell growth and proliferation. The exact mechanism of action of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is still under investigation, but it is believed to involve the modulation of several downstream targets.
Biochemical and Physiological Effects
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide inhibits cell growth and induces apoptosis, which is programmed cell death. In addition, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide also has an effect on the immune system, as it has been shown to modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in lab experiments is its specificity. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide targets a specific protein kinase, making it a useful tool for investigating the role of this kinase in various cellular processes. However, one limitation of using N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is its potential toxicity. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide. One area of research is the development of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide analogs with improved pharmacological properties. Another area of research is the investigation of the role of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in other cellular processes, such as cell differentiation and migration. In addition, the potential use of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in combination with other drugs for cancer treatment is an area of active investigation.
Conclusion
In conclusion, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is a novel compound with potential therapeutic applications. Its specificity and ability to target a specific protein kinase make it a useful tool for investigating cellular processes. While there are some limitations to its use, the future directions for the study of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide are promising, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available, and the reaction conditions are well-established. The final product is obtained in good yield and purity, making it suitable for further studies.
Scientific Research Applications
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-28-18-7-3-2-6-17(18)24-9-11-25(12-10-24)19-15(5-4-8-22-19)13-23-20(27)16(21)14-26/h2-8,16,26H,9-14,21H2,1H3,(H,23,27)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJTRPQKOUFTR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![2-butyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310522.png)
![6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-pyridinecarbonitrile](/img/structure/B5310531.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310538.png)
![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)
![(1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,2-dimethylpropyl)amine](/img/structure/B5310553.png)
![2-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5310561.png)


![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)